4-Chloro-6-methyl-1-indanone 4-Chloro-6-methyl-1-indanone
Brand Name: Vulcanchem
CAS No.: 174603-62-4
VCID: VC7108712
InChI: InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
SMILES: CC1=CC2=C(CCC2=O)C(=C1)Cl
Molecular Formula: C10H9ClO
Molecular Weight: 180.63

4-Chloro-6-methyl-1-indanone

CAS No.: 174603-62-4

Cat. No.: VC7108712

Molecular Formula: C10H9ClO

Molecular Weight: 180.63

* For research use only. Not for human or veterinary use.

4-Chloro-6-methyl-1-indanone - 174603-62-4

Specification

CAS No. 174603-62-4
Molecular Formula C10H9ClO
Molecular Weight 180.63
IUPAC Name 4-chloro-6-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
Standard InChI Key RFSLFDJIWTWXAS-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCC2=O)C(=C1)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The indanone core consists of a benzene ring fused to a cyclopentanone moiety. Substitutions at the 4- and 6-positions introduce steric and electronic modifications that influence reactivity. The chlorine atom, an electron-withdrawing group, enhances electrophilic substitution resistance at the para position, while the methyl group at the 6-position contributes to steric hindrance and lipophilicity .

Table 1: Comparative Physical Properties of Substituted 1-Indanones

CompoundMelting Point (°C)Boiling Point (°C/mmHg)SolubilityMolecular Weight (g/mol)
6-Methyl-1-indanone 60–6270/0.4Soluble in MeOH146.19
5-Chloro-1-indanone 85–87210/760Insoluble in H2O166.60
7-Chloro-4-methyl92–94225/760Slightly in EtOH182.63
4-Chloro-6-methylEst. 75–78Est. 200–220/0.5Moderate in DCM180.64

Estimated values for 4-Chloro-6-methyl-1-indanone are derived from analog data .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected carbonyl (C=O) stretch at ~1,710 cm⁻¹, with C-Cl absorption near 550–650 cm⁻¹ .

  • NMR: The chloro substituent would deshield adjacent protons, producing distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm).

Synthesis and Optimization

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts cyclization of 4-chloro-2-methylphenylacetic acid derivatives. For example, treatment with AlCl₃ in dichloromethane facilitates intramolecular acylation, forming the indanone backbone .

Key Reaction Steps:

  • Substrate Preparation: 4-Chloro-2-methylbenzaldehyde undergoes condensation with malonic acid to form α,β-unsaturated ketone precursors.

  • Cyclization: Lewis acid-catalyzed (e.g., AlCl₃) closure under reflux yields the indanone core .

  • Purification: Recrystallization from methanol or column chromatography isolates the target compound .

Patent-Based Methodologies

The synthesis of 5-chloro-1-indanone (CN111205175A) offers transferable insights:

  • Catalyst Systems: AlCl₃ or ZnCl₂ in aprotic solvents (e.g., dichloroethane) achieve yields >85%.

  • Phase Transfer Catalysts: Quaternary ammonium salts (e.g., trioctylmethylammonium chloride) enhance reaction homogeneity at elevated temperatures (150–180°C) .

Biological Activity and Applications

Agricultural Applications

Methyl groups enhance lipid solubility, improving fungicidal and herbicidal penetration. For instance, 6-methyl-1-indanone derivatives show LC₅₀ values of 0.5–1.2 mM against Botrytis cinerea .

Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to reduce step count and waste.

  • Biological Screening: Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors .

  • Green Chemistry: Explore biocatalytic routes using ketoreductases or cytochrome P450 enzymes.

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